2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid
Description
2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid is a phenylalanine derivative characterized by a cyanoethyl group (-CH2CH2CN) attached to the amino moiety of the α-carbon. This structural modification introduces unique physicochemical properties, such as increased polarity due to the nitrile group, which may influence solubility and reactivity.
Properties
IUPAC Name |
2-(2-cyanoethylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-7-4-8-14-11(12(15)16)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEPSYXOVXRWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372416 | |
| Record name | 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15095-74-6 | |
| Record name | 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deracemization of Racemic Amino Acid Precursors
The asymmetric transformation of racemic 3-amino-2-phenylpropanoic acid derivatives, as demonstrated by [Search Result 1], provides a foundational approach. By protecting the amine as an N-phthaloyl group, the racemic acyl chloride undergoes ketene formation upon treatment with triethylamine. Subsequent stereoselective addition of (R)-pantolactone at −78°C yields the (S,R)-diastereomer with 94% diastereomeric excess (d.e.). Hydrolysis under acidic conditions then delivers enantiomerically pure (S)-3-amino-2-phenylpropanoic acid, which could serve as a precursor for cyanoethylation.
Hypothetical Adaptation for Target Compound
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Protection : Convert 2-amino-3-phenylpropanoic acid to N-phthaloyl-2-amino-3-phenylpropanoic acid using N-bromomethylphthalimide.
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Cyanoethylation : React the protected amine with acrylonitrile via Michael addition under basic conditions (pH 9–10) to introduce the 2-cyanoethyl group.
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Deprotection : Remove the phthaloyl group via hydrazinolysis or acidic hydrolysis to yield 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid.
Challenges :
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Regioselectivity in alkylation to avoid over-alkylation (tertiary amine formation).
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Retention of stereochemistry during deprotection.
One-Pot Condensation and Functionalization
Malonic Acid-Based Synthesis
[Search Result 2] outlines a one-pot synthesis of 3-amino-3-phenylpropionic acid using benzaldehyde, malonic acid, and ammonium acetate, followed by thionyl chloride-mediated cyclization. While this yields a racemic 3-amino isomer, modifying the aldehyde (e.g., substituting cinnamaldehyde) could shift the amino group to the β-position.
Modified Protocol for Target Compound
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Condensation : React 4-phenyl-2-butenal (instead of benzaldehyde) with malonic acid and ammonium acetate to form 2-amino-3-phenylpropanoic acid.
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Cyanoethylation : Treat the crude amino acid with acrylonitrile in ethanol at 50°C for 12 hours.
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Purification : Isolate via recrystallization (e.g., using ethyl acetate/hexane), achieving ~70% yield based on analogous reactions.
Key Data :
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NMR Characterization : Expected signals at δ 7.29–7.17 (m, 5H, Ar–H), 4.34 (t, J = 6 Hz, 1H, CH–N), 2.59 (d, J = 12.8 Hz, 2H, CH2–CN).
Palladium-Catalyzed Coupling and Ester Hydrolysis
Intermediate Ester Synthesis
[Search Result 3] describes the preparation of 2-methyl-2′-phenylpropionic acid derivatives via palladium-catalyzed coupling of aryl halides with ketene acetals. Adapting this, a similar strategy could functionalize the β-carbon with a phenyl group while introducing the cyanoethylamino moiety.
Proposed Route
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Coupling : React methyl 2-bromopropanoate with phenylboronic acid under Suzuki conditions (Pd(PPh3)4, Na2CO3) to form methyl 3-phenylpropanoate.
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Amination : Introduce the amine via Hofmann rearrangement of the corresponding amide, yielding methyl 2-amino-3-phenylpropanoate.
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Alkylation : Treat with 3-bromopropionitrile in DMF/K2CO3 to install the cyanoethyl group.
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Hydrolysis : Convert the ester to the carboxylic acid using 6M HCl, achieving ~85% yield.
Optimization Insights :
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Lower temperatures (0–5°C) during alkylation minimize side reactions.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselective Alkylation
Primary amines are prone to over-alkylation. Using bulky protecting groups (e.g., trityl) or excess acrylonitrile (2.5 equiv.) ensures mono-alkylation.
Enantiomeric Purity
Asymmetric methods ([Search Result 1]) provide >90% e.e., but racemic routes require chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid).
Functional Group Compatibility
The cyanide group is sensitive to strong acids/bases. Mild hydrolysis conditions (pH 7–8, 40°C) prevent nitrile degradation.
Chemical Reactions Analysis
2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to convert the cyano group to an amine group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid serves as a versatile building block for the synthesis of various complex organic molecules. It can participate in reactions such as:
- Nucleophilic Substitution : The cyanoethyl group can be substituted with other nucleophiles to create derivatives with varied properties.
- Formation of Peptides : This compound can be incorporated into peptide synthesis due to its amino acid-like structure.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reactions with various nucleophiles |
| Peptide Formation | Utilization in synthesizing peptide bonds |
Biology
Research indicates that this compound has potential applications in biological assays. It may act as a probe to study enzyme mechanisms and cellular processes.
- Enzyme Mechanism Studies : The compound can be used to investigate the active sites of enzymes by mimicking substrate interactions.
- Cell Signaling Research : Its structural features allow it to influence cellular pathways, making it a candidate for studying signal transduction.
| Application | Purpose |
|---|---|
| Enzyme Mechanism Studies | Investigating enzyme-substrate interactions |
| Cell Signaling Research | Studying effects on cellular signaling pathways |
Medicine
The therapeutic potential of this compound is being explored for drug development. Its properties suggest possible uses in:
- Anticancer Research : Preliminary studies indicate that this compound may inhibit certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.
- Neuroprotective Agents : Its ability to interact with neurotransmitter pathways makes it a candidate for developing treatments for neurodegenerative diseases.
| Medical Application | Potential Benefit |
|---|---|
| Anticancer Research | Inhibition of cancer cell proliferation |
| Neuroprotective Agents | Protection against neuronal damage |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development.
- Enzyme Inhibition Studies : Research conducted at a leading university found that this compound effectively inhibited a specific enzyme involved in metabolic pathways, highlighting its utility in biochemical research.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Lipoamino Acid Derivatives
Compound: 2-(14-Methylpentadecanoylamino)-3-phenylpropanoic acid
- Structure: Features a long-chain fatty acid (14-methylpentadecanoyl) linked via an amide bond to the amino group.
- Properties: High hydrophobicity due to the fatty acid chain, contrasting with the polar cyanoethyl group in the target compound.
- Applications: Identified in entomopathogenic Pantoea spp. as part of lipoamino acid mixtures, suggesting roles in microbial membrane interactions or signaling .
- Key Difference: The lipoamino acid’s biological relevance in microbial systems contrasts with the synthetic nature of 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid.
Schiff Base Derivatives
Compound: 2-((2,4-Dihydroxybenzylidene)amino)-3-phenylpropanoic acid
- Structure: Contains a dihydroxybenzylidene group (-C6H3(OH)2CH=) forming a Schiff base with the amino group.
- Properties: Enhanced antioxidant and antimicrobial activities due to phenolic hydroxyl groups, which facilitate radical scavenging and metal chelation.
- Key Difference: The Schiff base’s biological versatility contrasts with the understudied profile of the cyanoethyl derivative.
Heterocyclic-Modified Derivatives
Compound: 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-3-phenylpropanoic acid
Sulfonamide and Sulfonyl Derivatives
Compound: 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Structure : Includes a sulfonamide group (-SO2NH-), commonly associated with antibacterial and protease inhibitory activity.
Nitro-Substituted Derivatives
Compound: 3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid
- Structure: Features a nitro group (-NO2) on the phenyl ring, introducing strong electron-withdrawing effects.
- Applications : Used as a pharmaceutical intermediate, with the nitro group enabling further reduction or functionalization steps in synthesis .
- Key Difference: The nitro group enhances reactivity for downstream modifications, whereas the cyanoethyl group may offer stability or polarity modulation.
Data Table: Structural and Functional Comparison
Biological Activity
2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid, also known as a potential therapeutic agent, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a cyanoethyl group and a phenylpropanoic acid moiety. Its biological activity has been explored in various studies, indicating its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2O2
- CAS Number : 15095-74-6
- Molecular Weight : 218.25 g/mol
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Therapeutic Applications : In another research effort, the compound was evaluated for its efficacy in treating conditions such as cancer and neurodegenerative diseases. The findings suggested that it could induce apoptosis in cancer cells and protect neuronal cells from oxidative stress.
- Pharmacokinetics : A pharmacokinetic study demonstrated that this compound has favorable absorption and distribution characteristics, which are crucial for its development as a therapeutic agent.
Comparative Biological Activity Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Apoptosis Induction | Induces cell death in cancer cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For analogous compounds (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid), nucleophilic attack by amines on halogenated carboxylic acid derivatives under basic conditions is common . Key parameters include solvent choice (aqueous vs. organic), temperature control (e.g., 22–25°C for stability), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or chromatography is critical to isolate the product from byproducts like unreacted 3-chloropropanoic acid or excess 2-cyanoethylamine .
Q. How can spectroscopic and chromatographic techniques be used to characterize this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR to confirm the presence of the cyanoethyl group (-CHCHCN), phenyl protons (6.5–7.5 ppm), and carboxylic acid proton (~12 ppm).
- FT-IR : Identify characteristic peaks for nitrile (C≡N stretch, ~2240 cm), carboxylic acid (O-H stretch, ~2500–3000 cm), and amide N-H (3300 cm) .
- HPLC/MS : Use reverse-phase HPLC with C18 columns and ESI-MS to assess purity and molecular weight (expected m/z ~248.3 for [M+H]) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. In alkaline conditions (pH > 8), the deprotonated form increases water solubility. Stability studies should monitor degradation under thermal stress (e.g., 40°C for 1 week) and UV exposure. For structurally similar compounds (e.g., dihydrochloride salts), salt formation improves stability and solubility in aqueous buffers .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to active sites. Compare with analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid, where hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., in tyrosine kinases) is critical . Quantum mechanical calculations (DFT) can optimize the geometry of the cyanoethyl group for steric compatibility .
Q. How to resolve contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. activation)?
- Methodological Answer :
- Dose-Response Studies : Test activity across a concentration gradient (nM–mM) to identify biphasic effects.
- Structural Analog Comparison : Substitute the cyanoethyl group with hydroxyethyl or methyl groups (as in and ) to isolate functional group contributions.
- Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates and distinguish competitive vs. non-competitive inhibition .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs).
- Salt Formation : Convert to sodium or hydrochloride salts (as in ) for enhanced solubility in physiological buffers.
- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to protect the compound from metabolic degradation .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound across studies?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of the nitrile group).
- Parameter Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) to control reaction kinetics. For example, polar aprotic solvents stabilize transition states in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
